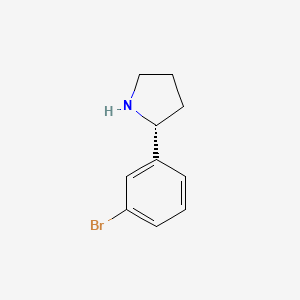

(2R)-2-(3-bromophenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

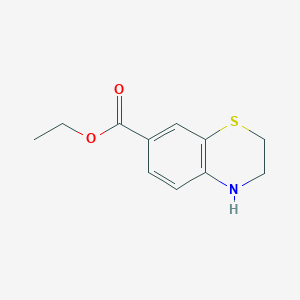

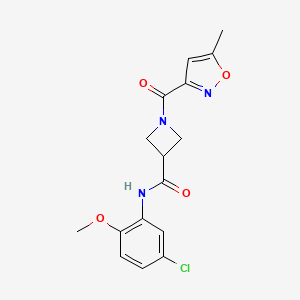

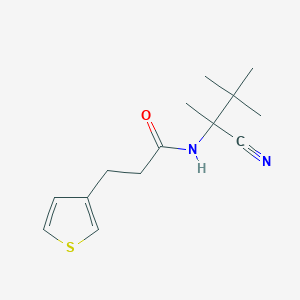

“(2R)-2-(3-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H13BrClN . It is also known as “1-(3-Bromophenyl)pyrrolidine, HCl” and has a molecular weight of 262.57392 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a bromophenyl group . The exact structure can be represented by the SMILES notation: OC(=O)CCC1=CC(Br)=CC=C1 .Physical And Chemical Properties Analysis

“this compound” is a compound that should be stored in a sealed, dry environment at room temperature . It is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

One of the primary applications of compounds related to "(2R)-2-(3-bromophenyl)pyrrolidine" is in the synthesis of antitumor agents. For instance, the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with thienoyl side chains demonstrated potent antitumor activity, selectively inhibiting the proliferation of cells expressing folate receptors and the proton-coupled folate transporter over the reduced folate carrier. This activity is linked to the inhibition of β-glycinamide ribonucleotide formyltransferase, an enzyme crucial for nucleotide biosynthesis in cancer cells (Wang et al., 2011).

Photoredox Catalysis and Light-Mediated Synthesis

Research on compounds with a this compound structure also extends into the realm of photoredox catalysis. A study demonstrated the synthesis of pyrrolo[1,2-a]quinolines and ullazines through visible light-mediated annulation, showcasing the potential of these compounds in light-induced organic synthesis (Das, Ghosh, & Koenig, 2016). Another example includes the use of a luminescent zirconium(IV) complex for visible light photoredox catalysis, emphasizing the versatility of pyrrolidine derivatives in facilitating various chemical transformations (Zhang, Petersen, & Milsmann, 2016).

Chemical Synthesis and Reactivity Studies

Further applications involve the synthesis and reactivity studies of novel heterocyclic molecules, where compounds similar to "this compound" serve as key intermediates or reactants. For instance, the synthesis of complex molecules like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one demonstrates the reactivity of these compounds and their potential in creating biologically active molecules (Murthy et al., 2017).

Enantioselective Synthesis and Biological Applications

Additionally, the enantioselective synthesis of pyrrolidine derivatives highlights the importance of these compounds in creating substances with potential therapeutic applications, such as antithrombin agents. The synthesis of enantiomerically pure pyrrolidine derivatives, followed by molecular docking studies, suggests their role as potential inhibitors of thrombin, an enzyme crucial in the blood coagulation process (Ayan et al., 2013).

Propiedades

IUPAC Name |

(2R)-2-(3-bromophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)

![2-(4-chlorophenoxy)-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2867248.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)

![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)